5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound with the molecular formula C9H6BrNO2 This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of substituted anthranilic acids with orthoesters in the presence of a catalyst. One common method includes the use of acetic acid as a catalyst in ethanol, which facilitates the formation of the benzoxazine ring . Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques, would likely be applied to produce this compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral properties.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, such as polymers and resins, due to their thermal stability and mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as chymotrypsin, by forming covalent bonds with the active site residues . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another benzoxazine derivative with similar structural features and biological activities.
2-Methyl-4H-3,1-benzoxazin-4-one: A closely related compound with different substituents, affecting its chemical reactivity and biological properties.
Uniqueness
5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which influences its chemical behavior and biological activity. The presence of the bromine atom and the methyl group at specific positions on the benzoxazine ring can enhance its reactivity and selectivity in various chemical and biological contexts .
Properties
IUPAC Name |
5-bromo-2-methyl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNHUBWERKEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Br)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.